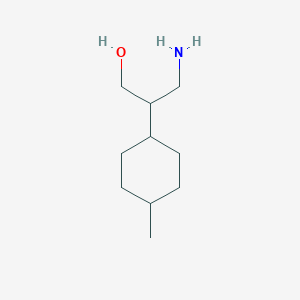

3-Amino-2-(4-methylcyclohexyl)propan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C10H21NO |

|---|---|

Molekulargewicht |

171.28 g/mol |

IUPAC-Name |

3-amino-2-(4-methylcyclohexyl)propan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-10,12H,2-7,11H2,1H3 |

InChI-Schlüssel |

UDRRFWZLPQMWJY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(CC1)C(CN)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step pathway involving:

- Starting materials : A cyclohexyl derivative (often 4-methylcyclohexylamine or related precursors) and an epoxide or halohydrin derivative of propanol.

- Key reaction : Nucleophilic ring-opening of epoxides or substitution reactions to introduce the amino and hydroxyl groups in the correct positions.

- Stereochemical control : Ensuring the correct stereochemistry at the chiral centers through selective reagents or catalysts.

This approach is consistent with the preparation of structurally related amino alcohols, such as 2-Amino-3-cyclohexylpropan-1-ol, which involves reaction of cyclohexylamine with epichlorohydrin followed by hydrolysis and acid treatment to yield the hydrochloride salt.

Specific Synthetic Routes

Epichlorohydrin-Based Route

- Step 1 : Reaction of 4-methylcyclohexylamine with epichlorohydrin under controlled temperature (0–5 °C) to minimize side reactions.

- Step 2 : Hydrolysis of the intermediate under alkaline conditions (pH 10–12) to open the epoxide ring and form the amino alcohol.

- Step 3 : Acidification with hydrochloric acid to form the hydrochloride salt, facilitating purification.

This route benefits from high regio- and stereoselectivity and is scalable for industrial production.

Reductive Amination Approach

An alternative method involves:

- Starting with 3-oxopropanol derivatives : These are reacted with 4-methylcyclohexylamine under reductive amination conditions, typically using sodium borohydride or related reducing agents.

- Outcome : Formation of the amino alcohol with the 4-methylcyclohexyl substituent at the second carbon.

- This method allows for the introduction of the amino group with control over stereochemistry and can be adapted for continuous flow synthesis to improve efficiency.

Cross-Coupling and Functionalization Strategies

Recent literature reports the use of palladium-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki couplings) to attach cyclohexyl or methylcyclohexyl groups to amino alcohol scaffolds, followed by functional group manipulations to yield target compounds with enhanced structural diversity.

Reaction Conditions and Optimization

- Temperature : Maintaining low temperatures (0–5 °C) during epichlorohydrin addition minimizes byproduct formation.

- pH control : Alkaline hydrolysis ensures complete epoxide ring-opening.

- Solvent choice : Polar solvents such as methanol, water, or dioxane are preferred to dissolve reactants and facilitate reaction kinetics.

- Purification : Recrystallization from ethanol/water mixtures or chromatographic techniques yield products with purity >98%.

Industrial Production Considerations

- Batch reactors : Used for scale-up with controlled addition of reagents and temperature monitoring.

- Continuous flow reactors : Employed to enhance yield, reproducibility, and safety, especially for reductive amination steps.

- Purification steps : Include recrystallization and chromatographic separation to remove impurities and unreacted starting materials.

Data Table: Summary of Preparation Methods and Conditions

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield/Purity |

|---|---|---|---|---|

| Epichlorohydrin Reaction | 4-Methylcyclohexylamine, Epichlorohydrin | 0–5 °C, pH 10–12 hydrolysis, HCl treatment | High regioselectivity, scalable | >90% yield, >98% purity |

| Reductive Amination | 3-Oxopropanol derivatives, 4-Methylcyclohexylamine | NaBH4 or similar reductant, methanol, RT to 50 °C | Stereocontrol, adaptable to flow | Moderate to high yield |

| Pd-Catalyzed Cross-Coupling | Amino alcohol precursors, boronic acids | Pd(dppf)Cl2 catalyst, dioxane, 80–110 °C | Structural diversity, selective | Variable, >50% typical |

Research Findings and Analysis

- The epichlorohydrin route remains the most commonly reported and industrially viable method due to its straightforward approach and high purity outcomes.

- Reductive amination offers flexibility in modifying the amino alcohol backbone for analog synthesis and can be integrated into continuous manufacturing processes.

- Cross-coupling methods expand the chemical space around the cyclohexyl substituent, enabling the synthesis of derivatives for biological activity screening.

- Control of stereochemistry is critical, as the biological activity of chiral amino alcohols depends on the absolute configuration at the amino and hydroxyl-bearing carbons.

- Solubility in polar solvents facilitates downstream biological assays and chemical modifications, with methanol and water commonly used.

Analyse Chemischer Reaktionen

3-Amino-2-(4-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Reduction: The nitro group in the intermediate can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(4-methylcyclohexyl)propan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in additional interactions . These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Effects: The 4-methylcyclohexyl group in the target compound introduces steric bulk and non-polar character, likely reducing water solubility compared to aromatic analogs. In contrast, the 4-bromo-2-fluoro-6-methoxyphenyl substituent in CAS 2228772-64-1 adds electronegative atoms, enhancing dipole interactions and solubility in polar solvents . The absence of aromaticity in the cyclohexyl derivative may lower metabolic reactivity compared to phenyl-containing analogs, which are prone to cytochrome P450-mediated oxidation.

Hypothesized Physicochemical Behavior :

- Lipophilicity (logP) : The cyclohexyl analog is predicted to have a higher logP (~2.5–3.0) than the bromo-fluoro-methoxy analog (~1.8–2.2) due to reduced polar surface area.

- Melting Point : Bulky cyclohexyl groups typically elevate melting points, whereas halogenated phenyl derivatives may exhibit lower melting points due to disrupted crystal packing.

Research Findings and Limitations

- Similar intramolecular H-bonding between the -NH₂ and -OH groups may occur in the target compound.

- CAS Registry Utility : The CAS database’s comprehensive indexing of over 144 million substances underscores its reliability for identifying structural analogs, though experimental data gaps remain .

Biologische Aktivität

3-Amino-2-(4-methylcyclohexyl)propan-1-ol is an organic compound notable for its structural features, which include an amino group, a hydroxyl group, and a cyclohexyl ring with a methyl substituent. These functional groups contribute to its potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound allows for versatile reactivity due to the presence of both amino and hydroxyl groups, which can participate in various chemical interactions. The compound's molecular formula is CHNO, and its ability to engage in hydrogen bonding and electrostatic interactions with biomolecules suggests potential modulation of biological pathways.

Mechanisms of Biological Activity

Research indicates that the amino and hydroxyl functional groups enable this compound to interact with proteins and enzymes through:

- Hydrogen Bonding : The amino group can form hydrogen bonds, enhancing solubility and interaction with biological macromolecules.

- Nucleophilic Reactions : The hydroxyl group may participate in nucleophilic attacks, potentially influencing enzyme activity.

These interactions could lead to modulation of various biological pathways, although specific pharmacological studies are still limited.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-methylpropanol | Lacks cyclohexyl ring | Simpler structure without cycloalkane features |

| 4-Methylcyclohexanone | Contains cyclohexyl ring but lacks amino/hydroxyl | Ketone functionality instead of amino/hydroxyl groups |

| 3-Amino-2-methylphenol | Contains phenolic structure | Different aromatic character; lacks cycloalkane features |

| 2-Amino-((4-methylcyclohexyl)amino)propanol | Similar amine structure | Variation in functional groups affecting reactivity |

The distinct combination of functional groups in this compound provides it with unique biological activity that differentiates it from other similar compounds .

Q & A

Q. Quality Control Data :

| Batch | Enantiomeric Purity (HPLC) | Residual Solvents (ppm) |

|---|---|---|

| A | 99.2% ee | EtOH <500 |

| B | 98.8% ee | Hexane <50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.